molecular formula C19H15N7O2 B267953 8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B267953
M. Wt: 373.4 g/mol
InChI Key: QGJSUWFDWWDFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex organic compound that has attracted significant interest from the scientific community due to its potential applications in various fields.

Scientific Research Applications

8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to possess antimicrobial, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is not fully understood. However, studies have shown that it works by inhibiting the proliferation of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor invasion and metastasis. It also works by inhibiting the growth of bacteria and viruses by disrupting their cell membranes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one are diverse. It has been shown to induce changes in gene expression, alter the activity of enzymes, and affect the levels of various signaling molecules in cells. It also affects various physiological processes such as cell division, apoptosis, and immune function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one in lab experiments is its potent activity against cancer cells, bacteria, and viruses. It is also relatively easy to synthesize and has a stable structure. However, one of the limitations is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more potent and specific derivatives of this compound. Additionally, future research could focus on improving the solubility of this compound, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex organic compound with promising applications in various fields of scientific research. Its synthesis method is complex, but it has been shown to exhibit potent activity against cancer cells, bacteria, and viruses. Its mechanism of action is not fully understood, but it works by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor invasion and metastasis. Future research could focus on exploring its potential as a therapeutic agent, investigating its mechanism of action in more detail, and improving its solubility.

Synthesis Methods

The synthesis of 8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a complex process that involves several steps. One of the most common methods used for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine intermediate, which is then reduced to form the final product. Other methods include the use of palladium-catalyzed cross-coupling reactions and the use of Lewis acids.

properties

Product Name

8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C19H15N7O2

Molecular Weight

373.4 g/mol

IUPAC Name

8-(3-methoxyphenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H15N7O2/c1-28-13-9-5-8-12(10-13)17-14-15(11-6-3-2-4-7-11)21-22-18(27)16(14)20-19-23-24-25-26(17)19/h2-10,17,24-25H,1H3

InChI Key

QGJSUWFDWWDFPK-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5

SMILES

COC1=CC=CC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=CC=C5

Origin of Product

United States

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